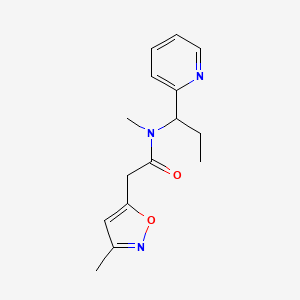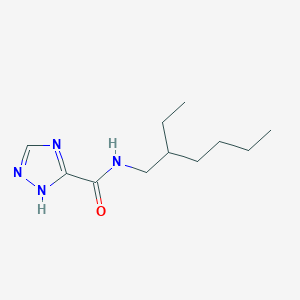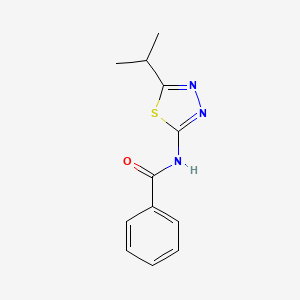![molecular formula C18H25NO4 B5395957 methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5395957.png)
methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate, also known as MDPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play important roles in the regulation of mood, behavior, and cognition. By inhibiting the reuptake of these neurotransmitters, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate increases their concentration in the synapse, leading to enhanced neurotransmission. methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has also been shown to bind to certain receptors, including the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects
methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have demonstrated that methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can enhance the release of dopamine, norepinephrine, and serotonin, and increase the expression of certain proteins involved in neurotransmission. In vivo studies have shown that methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can improve cognitive function, reduce anxiety-like behaviors, and enhance locomotor activity.
实验室实验的优点和局限性
One advantage of using methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate in lab experiments is its potency and selectivity for certain neurotransmitter systems, which allows for precise manipulation of neurotransmission. Another advantage is its relative ease of synthesis and availability. However, one limitation of using methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is its potential toxicity, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders. Another direction is to further elucidate its mechanism of action and binding sites. Additionally, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate could be used as a tool to investigate the function of certain proteins and receptors involved in neurotransmission. Finally, the development of new derivatives of methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate with improved pharmacological properties could lead to the discovery of novel drug candidates.
合成方法
Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate can be synthesized through a three-step process that involves the reaction of 2,4-dimethylphenol with epichlorohydrin, followed by the reaction of the resulting product with piperidine, and finally, the esterification of the resulting amine with methyl chloroformate. The synthesis of methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate is relatively straightforward, and the compound can be obtained in high yields.
科学研究应用
Methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been used as a tool to study the function of certain neurotransmitter receptors. In pharmacology, methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate has been studied for its potential use as a chemical probe to investigate the function of certain proteins.
属性
IUPAC Name |
methyl 1-[2-(2,4-dimethylphenoxy)propanoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-12-5-6-16(13(2)11-12)23-14(3)17(20)19-9-7-15(8-10-19)18(21)22-4/h5-6,11,14-15H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIGESRSVIJFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCC(CC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2,5-dimethylphenyl)ethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5395897.png)

![1,2,3,4-tetrahydronaphtho[2',3':4,5]imidazo[1,2-a]pyridine-6,11-dione](/img/structure/B5395900.png)
![1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5395907.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B5395915.png)

![N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5395933.png)
![4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzamide](/img/structure/B5395940.png)
![(3S*,5S*)-1-(cyclopentylcarbonyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5395947.png)
![N-methyl-4-(3-piperidinylmethyl)-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5395949.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5395964.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[4-(dimethylamino)phenyl]acrylonitrile](/img/structure/B5395973.png)